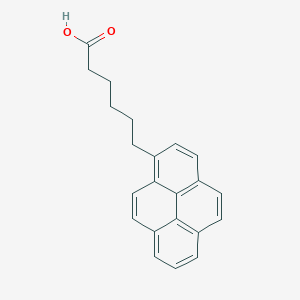

1-Pyrenehexanoic acid

Description

Contextualization within the Field of Pyrene-Based Molecular Probes and Functional Materials

Pyrene (B120774) and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their use as fluorescent probes. Current time information in Bangalore, IN.rsc.org These molecules possess a high fluorescence quantum yield, are readily modifiable, and exhibit excellent cell permeability, making them ideal for studying cellular dynamics with minimal cytotoxicity. Current time information in Bangalore, IN.rsc.org The fluorescence emission of pyrene is particularly sensitive to the polarity of its surrounding environment. youtube.com A key characteristic of pyrene-based probes is their ability to form "excimers" (excited-state dimers) at high local concentrations. nih.govresearchgate.net This phenomenon, first reported by Theodor Förster in 1954, results in a red-shifted emission spectrum compared to the monomer emission, providing a powerful tool for studying proximity and interactions between molecules. princeton.eduwikipedia.org

1-Pyrenehexanoic acid, with its pyrene fluorophore attached to a six-carbon aliphatic chain terminating in a carboxylic acid, is a prime example of a functionalized pyrene probe. The carboxylic acid group allows for its covalent attachment to other molecules, such as lipids and proteins, enabling targeted investigations. cymitquimica.comuu.nl This strategic design places this compound at the forefront of research involving the study of membrane dynamics, protein-lipid interactions, and the development of novel biosensors and functional materials. nih.govrsc.org

Overview of the Multifaceted Academic Research Applications of this compound

The versatility of this compound has led to its application across a wide spectrum of academic research disciplines. Its primary role is as a fluorescent reporter, providing insights into various biological and chemical systems.

In the realm of biochemical and biophysical research , this compound is extensively used to study the structure and function of biological membranes. nih.govresearchgate.net By incorporating it into lipid bilayers, researchers can probe membrane fluidity, lateral domain organization, and lipid trafficking. nih.govresearchgate.netthermofisher.com The excimer formation of pyrene-labeled lipids provides a means to monitor membrane fusion and the transfer of phospholipids (B1166683) between membranes. thermofisher.com

Furthermore, this compound serves as a valuable tool in protein science . nih.gov When covalently attached to proteins, it can report on conformational changes, protein folding and unfolding, and protein-protein or protein-lipid interactions. nih.gov The sensitivity of the pyrene moiety to its local environment allows for the detection of subtle changes in protein structure and dynamics.

In the field of materials science , the unique photophysical properties of this compound are harnessed to create functional materials. For instance, it has been used in the development of fluorescent sensors for the detection of various analytes. rsc.orgmdpi.com Its ability to interact with and report on the properties of surfaces makes it a candidate for the functionalization of nanomaterials like carbon nanotubes. rsc.org

Historical Development and Evolution of Research on Pyrene-Labeled Compounds

The journey of pyrene in scientific research began with its isolation from coal tar. wikipedia.org The discovery of its unique fluorescence properties, particularly the phenomenon of excimer formation by Theodor Förster in 1954, laid the groundwork for its use as a molecular probe. wikipedia.org Early research focused on understanding the fundamental photophysics of pyrene and its derivatives. youtube.com

The 1970s and 1980s saw the synthesis and application of the first pyrene-labeled fatty acids, including this compound, as tools to study lipid metabolism and membrane dynamics. nih.govnih.gov These early studies demonstrated the potential of pyrene-labeled lipids to act as analogs of natural fatty acids and to monitor their movement and interactions within cellular systems. nih.gov

Subsequent decades witnessed an expansion of the applications of pyrene-labeled compounds. The development of new synthetic methods allowed for the creation of a diverse array of pyrene probes, including those targeting specific proteins and nucleic acids. nih.govchemimpex.comsigmaaldrich.com The ability to covalently attach pyrene to specific sites on biomolecules opened up new avenues for studying their structure and function with high precision. nih.gov

More recently, research has focused on the development of sophisticated pyrene-based sensors and functional materials. magtech.com.cnmdpi.com The integration of pyrene derivatives with nanomaterials has led to the creation of novel platforms for biosensing and electronic applications. rsc.orgmdpi.com The ongoing exploration of the rich photochemistry of pyrene continues to drive innovation in various scientific fields.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀O₂ | alfa-chemistry.com |

| Molecular Weight | 316.39 g/mol | alfa-chemistry.com |

| Melting Point | 199-201 °C | alfa-chemistry.comechemi.com |

| Boiling Point | 552.2 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.238 g/cm³ | alfa-chemistry.com |

| XLogP3-AA | 6.2 | alfa-chemistry.com |

| Hydrogen Bond Donor Count | 1 | alfa-chemistry.com |

| Rotatable Bond Count | 6 | alfa-chemistry.com |

| Topological Polar Surface Area | 37.3 Ų | alfa-chemistry.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-pyren-1-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c23-20(24)8-3-1-2-5-15-9-10-18-12-11-16-6-4-7-17-13-14-19(15)22(18)21(16)17/h4,6-7,9-14H,1-3,5,8H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFCSIAVYVXOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238327 | |

| Record name | 6-Pyrenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90936-85-9 | |

| Record name | 6-Pyrenylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090936859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Pyrenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1-Pyrenyl)hexanoic acid, for fluorescence | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fluorescent Probing Methodologies and Applications of 1 Pyrenehexanoic Acid

Biomembrane Dynamics and Organization Studies

1-Pyrenehexanoic acid, a fluorescently labeled fatty acid analog, has proven to be a valuable tool for investigating the intricate dynamics and organization of biological membranes. Its pyrene (B120774) moiety exhibits unique spectroscopic properties, including the ability to form excited-state dimers known as excimers, which are highly sensitive to the probe's local concentration and mobility. This characteristic allows researchers to glean insights into various aspects of membrane structure and function.

Determination of Lateral Diffusion Coefficients in Lipid Bilayers

The lateral diffusion of lipids and proteins within the membrane is crucial for numerous cellular processes. The rate of excimer formation of pyrene-labeled probes like this compound is directly related to their lateral mobility within the lipid bilayer. By measuring the ratio of excimer to monomer fluorescence intensity, scientists can calculate the lateral diffusion coefficient, providing a quantitative measure of how freely these molecules move within the membrane plane. This technique has been successfully applied to both artificial lipid bilayers and natural membranes, such as those of erythrocytes. nih.gov Studies using pyrene-labeled lipids have demonstrated that a simple 2D diffusion model can provide satisfactory diffusion coefficients, although the specific model used can influence the resulting values. arxiv.org

Investigation of Transversal Mobility and Lipid Exchange Dynamics

Beyond lateral movement, lipids can also move between the two leaflets of the bilayer, a process known as transversal mobility or flip-flop. The excimer formation technique using pyrene-labeled lipids can also be employed to study this slower form of lipid movement. nih.gov By monitoring the change in excimer fluorescence over time, researchers can quantify the rate of lipid exchange between layers of a single bilayer or even between different vesicles. nih.gov Furthermore, these methods have been adapted to monitor protein-mediated lipid translocation across bilayer membranes. nih.gov

Characterization of Lipid Domain Formation and Phase Separation Phenomena

Biological membranes are not homogenous structures but are organized into distinct domains with specific lipid and protein compositions, often referred to as lipid rafts. These domains play crucial roles in cell signaling and other processes. Pyrene-labeled lipids, due to their altered solubility and dynamic behavior in different lipid environments, can be used to study the formation and characteristics of these domains. nih.gov The partitioning of pyrene probes between different phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases, provides information on phase separation phenomena. nih.govuantwerpen.be The ratio of excimer to monomer fluorescence can serve as a sensitive tool to quantify microscopic immiscibility within membranes. nih.gov Research has shown that lipid domain interfaces can act as "hot spots" for increased membrane permeability. uantwerpen.be

Probing Membrane Integrity and Interaction with Exogenous Agents

The integrity of the cell membrane is vital for maintaining cellular homeostasis. Pyrene-labeled probes can be used to assess membrane integrity and to study how it is affected by external factors. For example, the interaction of various molecules with the membrane can be monitored by observing changes in the fluorescence properties of the embedded pyrene probes. This includes studying the effects of membrane-soluble quenchers, which can provide information on the distribution and mobility of both the probe and the quencher within the bilayer. nih.gov

Protein-Lipid and Protein-Protein Interaction Research

The intricate interplay between proteins and lipids is fundamental to membrane function. The environmentally sensitive fluorescence of pyrene provides a powerful tool to investigate these interactions. When a pyrene-labeled molecule like this compound is in the vicinity of a protein, its fluorescence properties can change, offering insights into the nature of the interaction. nih.gov

The binding of lipids to intrinsic membrane proteins can be studied using fluorescent lipid analogs. These studies help to determine whether proteins have specific binding sites for certain lipids and the duration of these interactions. wikipedia.org For instance, pyrene-labeled phosphoinositides have been used to quantify both lipid-lipid and lipid-protein interactions, revealing that certain lipids may preferentially associate with specific proteins like band 3. nih.gov

Furthermore, the transfer of pyrene between labeled proteins and lipid vesicles can be used to monitor protein-protein interactions occurring on the lipid bilayer. nih.gov Changes in pyrene excimer fluorescence can indicate the binding of proteins to the membrane and suggest alterations in the lipid bilayer's thickness as a result of these interactions. nih.gov The unique spectral features of pyrene allow for the monitoring of protein conformation, folding, and interactions with other proteins and lipids at physiologically relevant concentrations. nih.gov

Assessment of Lipid-Protein Binding Phenomena and Dynamics

The interaction between lipids and proteins is fundamental to numerous cellular processes, and fluorescent probes like this compound are instrumental in elucidating these complex dynamics. wikipedia.org By incorporating a pyrene-labeled fatty acid into lipid systems, researchers can quantitatively study the binding characteristics between lipids and proteins. semanticscholar.orgepa.gov This method relies on the sensitivity of the pyrene moiety's fluorescence to its local environment. semanticscholar.org

When a pyrene-labeled lipid, such as a phosphoinositide analog, is incorporated into a membrane, its fluorescence properties can be monitored to determine its interaction with membrane proteins. For instance, in studies involving the band 3 protein in dioleoylphosphatidylcholine vesicles, the collision frequency of pyrene-labeled lipids was analyzed by observing the monomeric pyrene fluorescence yield at varying mole fractions. This approach allows for the estimation of key binding parameters, including the fraction of lipid molecules bound to the protein and the minimum number of protein sites that have an affinity for the lipid. Research has indicated that certain lipids, like phosphoinositides, show a preferential location adjacent to proteins such as band 3.

Furthermore, time-resolved fluorescence anisotropy measurements can reveal the rotational freedom of the pyrene-labeled lipid. In membranes of resealed erythrocyte ghost cells, the rotational movement of pyrene-labeled phosphatidylinositol-4,5-bisphosphate was found to be more restricted compared to pyrene-labeled phosphatidylcholine, suggesting specific interactions that constrain its mobility. These nonrandom distributions, influenced by both lipid-lipid repulsion and protein-lipid attraction, are thought to have significant implications for cellular signaling events, such as the enzyme-catalyzed hydrolysis of phosphoinositides.

A summary of findings from a study on lipid-protein interactions using pyrene-labeled phosphoinositides is presented below.

Lipid-Protein Interaction Parameters Determined by Pyrene Fluorescence

| Parameter | Description | Finding |

|---|---|---|

| Lipid Binding Fraction | The proportion of lipid molecules associated with the protein. | The fraction of phosphoinositide bound to band 3 protein could be estimated. |

| Binding Sites | The number of locations on the protein with affinity for the lipid. | The minimum number of binding sites for phosphatidylinositol-4-phosphate (B1241899) on band 3 was approximated. |

| Preferential Location | The tendency of a lipid to be located near a protein. | Phosphoinositides were found to be preferentially located adjacent to the band 3 protein. |

| Rotational Mobility | The degree of rotational freedom of the lipid within the membrane. | The rotational freedom of pyrene-labeled phosphatidylinositol-4,5-bisphosphate is smaller than that of pyrene-labeled phosphatidylcholine in erythrocyte ghosts. |

Monitoring Protein Conformational Changes via Pyrene Excimer Formation

The unique photophysical properties of the pyrene molecule make it an exceptional tool for monitoring conformational changes in proteins. nih.govnih.gov When a protein is labeled with pyrene, its fluorescence emission provides detailed information about the protein's structure and dynamics. semanticscholar.org This is primarily achieved by analyzing two distinct fluorescence signals: monomer and excimer emission. nih.gov

A pyrene monomer, an isolated pyrene molecule, emits a characteristic structured fluorescence spectrum with peaks around 375-400 nm. pnas.org However, when two pyrene molecules are brought into close proximity (approximately 10 Å) due to a change in protein conformation, they can form an excited-state dimer, known as an excimer. semanticscholar.orgnih.gov This excimer formation results in a new, broad, and unstructured fluorescence emission at a longer wavelength, typically centered around 485 nm. nih.govpnas.org

This shift from monomer to excimer fluorescence serves as a spectroscopic ruler for intramolecular and intermolecular distances within and between proteins. nih.gov For example, a protein can be labeled at two specific sites. A conformational change that brings these sites closer together will increase the excimer-to-monomer fluorescence intensity ratio (E/M), signaling a more compact or altered structure. Conversely, a change that moves the sites apart will decrease the E/M ratio. nih.govpnas.org This principle has been applied to study a range of dynamic protein processes:

Domain-Domain Movements: Tracking the relative motion of different domains within a single protein. nih.gov

Protein Folding and Unfolding: Observing the transition between denatured (open) and native (folded) states. semanticscholar.orgnih.gov

Protein-Protein Interactions: Detecting oligomerization, aggregation, or the binding of different protein subunits. semanticscholar.orgnih.gov

This method has been successfully used to study conformational changes in various proteins, including troponin and tropomyosin, which are crucial for muscle contraction. nih.gov The long fluorescence lifetime of the pyrene excimer (often exceeding 40 ns) is an added advantage, as it allows for time-resolved measurements that can filter out background fluorescence from biological samples. pnas.org

Interpreting Pyrene Fluorescence Signals in Protein Studies

| Fluorescence Signal | Wavelength (approx.) | Structural Implication |

|---|---|---|

| Monomer Emission | 375-400 nm | Pyrene probes are distant (>10 Å apart); indicates an open or extended conformation. |

| Excimer Emission | 485 nm | Pyrene probes are in close proximity (<10 Å); indicates a folded, compact, or aggregated state. |

Characterization of Enzyme-Substrate and Protein-Protein Reactions

The formation of an enzyme-substrate complex is the initial and crucial step in any enzyme-catalyzed reaction. libretexts.org The specificity of an enzyme is determined by the unique three-dimensional structure of its active site, which is complementary to the shape of its substrate. libretexts.org Fluorescent probes are powerful tools for investigating the dynamics of these interactions. By labeling either the substrate or the enzyme, it is possible to monitor the binding event and subsequent conformational changes that lead to product formation. biotech-asia.org

Pyrene-based fluorescence, particularly the formation of excimers, is highly effective for studying these reactions. nih.gov The principles of monomer and excimer fluorescence can be applied to characterize the association and dissociation steps in both enzyme-substrate and protein-protein interactions. semanticscholar.orgnih.gov For example, if an enzyme and its substrate are each labeled with a pyrene molecule, their binding can be observed through the appearance of excimer fluorescence as they come into close contact. pnas.org

This methodology is also invaluable for characterizing protein-protein interactions, such as the formation of dimers or larger oligomers. nih.gov By labeling individual protein monomers with pyrene, the process of aggregation can be monitored in real-time. As the proteins associate, the pyrene probes are brought into proximity, leading to a dose-dependent increase in excimer emission. This allows for the quantitative analysis of protein oligomerization and polymerization, which are critical events in many biological pathways and disease states. nih.gov The high sensitivity of pyrene fluorescence enables these studies to be conducted at physiologically relevant concentrations. semanticscholar.org

Enzyme Activity and Substrate Specificity Assays

Measurement of Cholesterylester Hydrolase Activity

Cholesteryl ester hydrolase (CEH), also known as sterol esterase, is a key enzyme in cholesterol metabolism, catalyzing the hydrolysis of cholesteryl esters to free cholesterol and fatty acids. nih.govprobiotek.com Assays to measure CEH activity are vital for research into cardiovascular disease and cholesterol homeostasis. probiotek.com this compound can be utilized as a component in substrates designed for CEH activity assays.

While various methods exist, including radioassays and coupled enzymatic assays that detect the released cholesterol, fluorescent methods offer high sensitivity. nih.govabcam.com In a fluorescent assay approach, a substrate is synthesized where the cholesterol molecule is esterified with a pyrene-labeled fatty acid like this compound. The intact cholesteryl ester may exhibit quenched or low fluorescence. Upon hydrolysis by CEH, the fluorescent this compound is released. The increase in fluorescence intensity, which can be monitored over time, is directly proportional to the enzyme's activity. This provides a continuous and sensitive method for measuring the rate of cholesteryl ester hydrolysis.

Investigation of Sphingosine (B13886) Kinase Activity

Sphingosine kinases (SphK) are critical lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in numerous cellular processes, including cell growth, survival, and inflammation. nih.govechelon-inc.com There are two main isoforms, SphK1 and SphK2, and assays to measure their activity are essential for drug discovery and understanding their biological roles. echelon-inc.comnih.gov this compound is a tool that can be used in the study of SphK activity.

Traditional assays often rely on radioactivity, using [γ-³²P]ATP to track the formation of radiolabeled S1P, which requires extraction and chromatography steps. nih.govnih.gov Fluorescent and luminescent assays have been developed to provide faster and higher-throughput alternatives. nih.govechelon-inc.com In one potential fluorescent assay design, a sphingosine analog acylated with this compound could serve as a substrate. The fluorescence properties of this substrate might change upon phosphorylation by SphK, allowing for the detection of enzyme activity. Alternatively, assays can measure the depletion of the co-substrate ATP using a coupled luminescent reaction, where the light signal is inversely correlated with SphK activity. echelon-inc.combpsbioscience.com

Monitoring Phospholipase A2 Hydrolysis using Fluorescent Fatty Acid Release

Phospholipase A2 (PLA2) enzymes are crucial in lipid metabolism and inflammatory pathways, as they catalyze the hydrolysis of the sn-2 ester bond in phospholipids (B1166683), releasing a fatty acid and a lysophospholipid. nih.govthermofisher.com Assays for PLA2 activity are important for both basic research and as a target for drug development. thermofisher.com A common and effective method for monitoring PLA2 activity involves using phospholipid substrates labeled with a pyrene fatty acid, such as this compound. thermofisher.com

The principle of this assay is based on a change in the pyrene's fluorescent environment upon hydrolysis. nih.gov A phospholipid substrate is synthesized with this compound at the sn-2 position. thermofisher.com In the aggregated state, such as in vesicles or micelles, the pyrene fluorophores are in close proximity to each other or to a quencher, leading to self-quenching or low monomer fluorescence. nih.govnih.gov

When PLA2 hydrolyzes the sn-2 acyl bond, the free this compound is released from the lipid aggregate. thermofisher.com This released fatty acid can then either transfer to the aqueous phase or, in some assay variations, bind to a carrier protein like serum albumin present in the reaction mixture. nih.govnih.gov In either case, the pyrene moiety enters a new, less quenched environment, resulting in a significant increase in its monomer fluorescence intensity (emission ~380 nm). nih.govthermofisher.cn This increase in fluorescence can be monitored continuously, providing a direct and sensitive measure of PLA2 activity in real-time. nih.gov

In a different application, this compound can also serve as an internal standard in HPLC-based assays designed to quantify the release of other fatty acids.

Fluorescent Substrates for Phospholipase A2 Assay

| Substrate Type | Principle of Detection | Result of Hydrolysis |

|---|---|---|

| Pyrene-labeled Phospholipid | Intermolecular excimer formation or self-quenching in aggregated state. nih.govthermofisher.cn | Release of pyrene fatty acid (e.g., this compound) leads to increased monomer fluorescence. thermofisher.com |

| Intramolecularly Quenched Phospholipid | Fluorescence is quenched by a covalently attached quencher group on the same molecule. nih.gov | Cleavage separates the fluorophore from the quencher, resulting in increased fluorescence. thermofisher.com |

| FRET-based Phospholipid | Fluorescence Resonance Energy Transfer (FRET) between two different fluorophores on the substrate. thermofisher.cn | Cleavage disrupts FRET, causing a change in the emission ratio of the two fluorophores. thermofisher.cn |

Studies involving Lecithin-Cholesterol Acyltransferase (LCAT) Interactions

This compound serves as a critical internal standard in in-vitro assays designed to quantify the enzymatic activity of Lecithin-Cholesterol Acyltransferase (LCAT). LCAT is a pivotal enzyme in lipoprotein metabolism, catalyzing the transfer of a fatty acid from lecithin (B1663433) (phosphatidylcholine) to cholesterol, forming cholesteryl esters. oup.comnih.gov This reaction is fundamental to the maturation of high-density lipoproteins (HDL) and the reverse cholesterol transport pathway. nih.govnih.gov

To investigate LCAT's function, particularly its phospholipase activity, researchers utilize synthetic substrates that release a fluorescent product upon enzymatic cleavage. One such substrate is 1,2-bis(1-pyrenebutanoyl)-sn-glycero-3-phosphocholine. oup.comoup.com When LCAT acts on this substrate, it hydrolyzes the bond at the sn-2 position, releasing 1-pyrenebutanoic acid. The quantity of this fluorescent product is directly proportional to the LCAT phospholipase activity.

In these experimental setups, the reaction is initiated by adding LCAT-containing samples (such as cell culture medium) to the synthetic substrate. oup.com After a specific incubation period at 37°C, the reaction is terminated. oup.com To accurately quantify the amount of 1-pyrenebutanoic acid produced, this compound is added to the mixture as an internal standard before analysis. oup.com The separation and quantification are typically performed using high-performance liquid chromatography (HPLC) with a reversed-phase column and a UV detector set to measure the pyrene moiety's absorbance (around 342 nm). oup.comoup.com The use of an internal standard like this compound is crucial for correcting variations in sample processing, injection volume, and detector response, thereby ensuring the accuracy and reproducibility of the LCAT activity measurements.

Bioconjugation Strategies for Environment-Sensitive Probes

The pyrene moiety of this compound is well-known for its unique fluorescent properties, which are highly sensitive to the polarity of its local microenvironment. This sensitivity makes it an excellent candidate for developing fluorescent probes that can report on molecular interactions and structural changes in biological systems. rsc.orgresearchgate.net

Amine-Reactive Conjugation Chemistry (e.g., Succinimidyl Ester Derivatives)

To covalently attach this compound to biomolecules like proteins, it is often converted into an amine-reactive derivative, most commonly a succinimidyl ester (also known as an N-hydroxysuccinimide or NHS ester). tocris.com This derivative, this compound succinimidyl ester, readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins. aatbio.combiotium.com

The conjugation reaction involves a nucleophilic acyl substitution where the non-protonated amine attacks the carbonyl carbon of the succinimidyl ester. aatbio.com This forms a stable, covalent amide bond between the pyrene probe and the protein, releasing the N-hydroxysuccinimide group. aatbio.combiotium.com To ensure the amine is in its reactive, non-protonated state, the reaction is typically carried out in a buffer with a slightly basic pH, usually between 8.0 and 8.5. tocris.comthermofisher.com It is essential to use amine-free buffers (e.g., carbonate or borate (B1201080) buffers) to prevent them from competing with the target protein in the reaction. aatbio.combiotium.com

| Parameter | Description |

| Reactive Group | Succinimidyl Ester (SE) / N-Hydroxysuccinimide (NHS) Ester |

| Target Functional Group | Primary Aliphatic Amine (-NH₂) |

| Target Residue (Typical) | Lysine (ε-amino group) |

| Resulting Bond | Amide Bond |

| Optimal pH | 8.0 - 8.5 |

| Common Buffers | Sodium Bicarbonate, Sodium Borate |

Development of Bioconjugates for Environment-Sensitive Fluorescence

Once conjugated to a biomolecule, the this compound moiety acts as an environment-sensitive fluorescent reporter. The fluorescence emission spectrum of the pyrene group can provide detailed information about the hydrophobicity of its immediate surroundings. researchgate.netbeilstein-journals.org For instance, when a pyrene-labeled protein binds to another molecule or undergoes a conformational change that moves the probe into a hydrophobic pocket, a detectable shift in its fluorescence emission can occur. beilstein-journals.org

Furthermore, pyrene is capable of forming an excited-state dimer known as an excimer. oup.com An excimer is formed when an excited pyrene molecule interacts with a nearby ground-state pyrene molecule. This results in a characteristic broad, red-shifted emission band (around 470 nm) that is distinct from the structured monomer emission (around 375-400 nm). The formation of an excimer is highly dependent on the distance and orientation between the two pyrene molecules. This property is exploited by labeling a biomolecule at two different sites. Changes in the ratio of excimer to monomer fluorescence intensity can then be used to monitor conformational changes, protein folding/unfolding, or the association/dissociation of biomolecular complexes.

Elucidation of Drug Release Mechanisms in Bioconjugates (e.g., ADC models)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug. crownbio.comthermofisher.com The linker connecting the antibody and drug is a critical component, designed to be stable in circulation but to cleave and release the drug payload once the ADC is internalized into a target cancer cell. nih.govbiochempeg.com

Environment-sensitive probes derived from this compound can be valuable tools in preclinical models to study the mechanisms of ADC action, particularly drug release. By incorporating a pyrene-based probe into an ADC construct, researchers can monitor the internalization and trafficking of the ADC. For example, the probe's fluorescence could change upon moving from the extracellular environment into the endosomal or lysosomal compartments of the cell, which have different properties. thermofisher.commdpi.com

Crucially, if the probe is strategically placed near the cleavable linker, its fluorescence signal could report on the drug release event itself. nih.gov Upon linker cleavage, the local environment of the pyrene probe would change, leading to a shift in its fluorescence emission or a change in quenching. This would provide direct evidence of payload release inside the cell, helping to confirm the intended mechanism of action and optimize linker design for improved efficacy. biochempeg.commdpi.com

Site-Specific Labeling of Amino Acid Residues (e.g., Cysteine, Tyrosine)

The primary target for this compound succinimidyl ester is the amine group of lysine residues. biotium.com While this is a robust method, it can sometimes lead to a heterogeneous mixture of labeled products if multiple lysine residues are accessible. For more precise studies, site-specific labeling is often desired.

While succinimidyl esters are overwhelmingly reactive towards amines, some studies have noted that they can also react with the thiol group of cysteine and the hydroxyl group of tyrosine, though the resulting bonds are generally less stable and more susceptible to hydrolysis than the amide bond formed with lysine.

For more reliable site-specific labeling, other chemistries are often employed. Cysteine residues are particularly attractive for site-specific conjugation because they are relatively rare in proteins and their thiol group can be targeted with high specificity by reagents like maleimides. nih.govnih.govresearchgate.net A this compound derivative functionalized with a maleimide (B117702) group could be used to specifically label an engineered or native cysteine residue.

Similarly, enzymatic methods have been developed for site-specific labeling of tyrosine. The enzyme tyrosinase can oxidize an exposed tyrosine residue to an ortho-quinone, which then reacts rapidly and specifically with a cysteine residue on another molecule, forming a stable covalent bond. nsf.gov This approach allows for the precise coupling of proteins or peptides under mild conditions. nsf.gov While not a direct application of this compound itself, these advanced methods highlight the strategies available for achieving the site-specific placement of fluorescent probes for sophisticated biophysical studies.

| Amino Acid | Target Functional Group | Common Reactive Chemistry | Bond Stability |

| Lysine | ε-Amino (-NH₂) | Succinimidyl Ester | High |

| Cysteine | Thiol/Sulfhydryl (-SH) | Maleimide, Haloacetyl | High |

| Tyrosine | Phenolic Hydroxyl (-OH) | Tyrosinase (enzymatic) | High |

Nucleic Acid Hybridization and Detection Strategies

This compound and related pyrene derivatives are utilized in the design of fluorescent probes for the detection of specific nucleic acid sequences. oup.comresearchgate.net These methods often leverage the excimer-forming property of pyrene to generate a signal only upon hybridization with a target DNA or RNA molecule. oup.com

A common strategy is the "excimer-forming two-probe" method. In this approach, two separate oligonucleotide probes are designed to bind to adjacent sequences on a single target strand. oup.com One probe is labeled with a pyrene derivative (synthesized using a precursor like this compound) at its 3'-terminus, and the second probe is labeled with pyrene at its 5'-terminus. oup.comresearchgate.net

In the absence of the target nucleic acid, the two probes remain separate in solution, and upon excitation, only pyrene monomer fluorescence is observed. However, when the target sequence is present, both probes hybridize to it, bringing their terminal pyrene molecules into close proximity. This arrangement facilitates the formation of an excimer upon excitation, leading to the appearance of the characteristic red-shifted excimer fluorescence. researchgate.net The increase in the excimer-to-monomer fluorescence ratio serves as a sensitive and specific signal for the presence of the target nucleic acid, enabling homogeneous, real-time detection without the need for separation steps or PCR amplification in some contexts. oup.comnih.govbiorxiv.org

Development of the Excimer-Forming Two-Probe Hybridization (ETPH) Method

A novel, homogeneous hybridization assay known as the Excimer-Forming Two-Probe Hybridization (ETPH) method has been developed for nucleic acid detection. oup.comnih.gov This technique overcomes a common disadvantage of many hybridization methods by not requiring the removal of excess, unhybridized probes from the solution, making the process less tedious and time-consuming. oup.com The ETPH method utilizes two distinct oligonucleotide probes that are designed to bind to sequential, adjacent sequences on a complementary target nucleic acid strand. oup.comresearchgate.net One probe is labeled at its 3'-terminus and the other at its 5'-terminus with a pyrene fluorophore. oup.com When both probes hybridize correctly to the target molecule, the two pyrene residues are brought into close proximity, leading to the formation of an excited-state dimer, or "excimer". oup.comresearchgate.net This excimer formation results in a distinct fluorescence emission at a longer wavelength (around 480-485 nm) compared to the emission of the pyrene monomer (around 375-395 nm), providing a clear signal for the presence of the target sequence. oup.comresearchgate.net

Design and Synthesis of Pyrene-Labeled Oligonucleotide Probes

The synthesis of the required pyrene-labeled probes involves chemically attaching a pyrene derivative to an oligonucleotide. This compound (PHeA) serves as a precursor in this process. oup.comresearchgate.net Specifically, a pyrene residue can be attached to the 3'-terminal ribose of an oligonucleotide probe via the carbonyldiimidazole (CDI) method using PHeA. oup.comresearchgate.net The hexanoic acid portion of the molecule acts as a linker or "arm" between the pyrene fluorophore and the oligonucleotide. oup.comnih.gov

The length of this linker arm is a critical design parameter that significantly influences the efficiency of excimer formation and the intensity of the resulting fluorescence. nih.gov Studies have shown that the quantum efficiency of excimer emission is remarkably affected by the length of the linkers on both probes. nih.gov By optimizing the linker lengths—for instance, by using a combination of a probe derived from 1-pyrenebutanoic acid (PBuA) and another from a different pyrene derivative—researchers can achieve an optimal configuration of the two pyrene residues, leading to intense excimer emission. oup.comnih.gov The synthesis process typically involves standard phosphoramidite (B1245037) chemistry to create an amine-modified oligonucleotide, which is then conjugated with an activated form of the pyrene-alkanoic acid, such as a succinimidyl ester. core.ac.uk

Homogeneous Assay for Ribosomal RNA Detection

The practicality of the ETPH method has been successfully demonstrated in homogeneous assays for the detection and quantification of ribosomal RNA (rRNA). oup.com A key advantage of a homogeneous assay is that it does not require a separation step to remove unbound probes, simplifying the diagnostic procedure. nih.gov In one study, the ETPH method was used to determine the concentration of 16S rRNA from Vibrio mimicus cells. oup.comnih.gov The assay was sensitive enough to detect ribonucleotide concentrations as low as 10 nM using a standard spectrofluorometer. oup.com The results of this application were highly specific, yielding an average count of 18,500 16S rRNA molecules per cell, which validated the ETPH method as a practical tool for quantitative molecular diagnostics. oup.comnih.gov

Application in Point Mutation and Single Nucleotide Polymorphism (SNP) Diagnostics

The detection of single nucleotide polymorphisms (SNPs) and point mutations is crucial for diagnosing genetic diseases and cancer. semanticscholar.orgmdpi.comfrontiersin.org The ETPH method, with its stringent requirement for probe placement, shows significant promise for SNP diagnostics. researchgate.net The principle relies on the fact that excimer formation is highly dependent on the two pyrene-labeled probes hybridizing perfectly and contiguously to the target DNA. researchgate.net If a single base mismatch, such as an SNP, is present at the junction between the two probe binding sites, it disrupts the precise alignment and proximity of the terminal pyrene molecules. This misalignment prevents or significantly reduces excimer formation, allowing the assay to effectively distinguish between a wild-type sequence and a mutated one. researchgate.net This high specificity makes probe systems based on pyrene excimers a valuable tool for genetic testing and pharmacogenomic studies. researchgate.net

Interactive Table 1: Summary of ETPH Method Findings

| Feature | Description | Reference |

|---|---|---|

| Method Name | Excimer-Forming Two-Probe Hybridization (ETPH) | oup.com |

| Principle | Two sequential probes with terminal pyrene labels form an excimer upon hybridization to a target. | oup.comresearchgate.net |

| Probe Precursors | This compound (PHeA), 1-Pyrenebutanoic acid (PBuA) | oup.comresearchgate.net |

| Synthesis Method | Carbonyldiimidazole (CDI) method; Standard phosphoramidite chemistry. | oup.comresearchgate.netcore.ac.uk |

| Target Analyte | 16S Ribosomal RNA (Vibrio mimicus) | oup.com |

| Detection Limit | ~10 nM ribonucleotide | oup.com |

| Key Advantage | Homogeneous assay (no separation of unbound probes needed). | oup.comnih.gov |

| SNP Application | Mismatches at the probe junction inhibit excimer formation, enabling SNP detection. | researchgate.net |

Cellular Internalization and Transport Mechanisms

Beyond its use in diagnostics, the pyrene moiety of compounds like this compound has been leveraged to modify peptides and enhance their ability to enter cells, a critical challenge for the delivery of therapeutic agents.

Role as an Internalization Enhancer for Oligoarginine Peptides

Arginine-rich cell-penetrating peptides (CPPs) are known for their ability to transport molecular cargo across the cell membrane. mdpi.commdpi.com Research has shown that modifying these peptides with an aromatic group, specifically 1-pyrene carboxylic acid (PCA), can significantly enhance their cellular uptake. mdpi.comnih.govresearchgate.net In these studies, the pyrene group was attached to either the N-terminus or a side chain of short oligoarginine peptides. nih.gov

The resulting peptide conjugates demonstrated remarkable internalization in tumor cell lines (MDA-MB-231). nih.govresearchgate.net One particular conjugate, Cf-Arg₈-Lys(PCA), exhibited cellular uptake almost three times greater than that of the well-known CPP, octaarginine. nih.gov This enhancement is attributed to the pyrene group's interaction with the cell membrane, potentially through ion-pair-π interactions involving the guanidino group of arginine. nih.gov This modification strategy presents an opportunity to design short, highly efficient CPPs for drug delivery. mdpi.com

Investigation of Endocytic Pathway Involvement in Cellular Uptake

Understanding the mechanism by which these modified peptides enter cells is key to their development as delivery vectors. Studies indicate that their cellular uptake is not passive but involves active transport processes. nih.gov The internalization of pyrene-conjugated oligoarginines is mediated by more than one endocytic pathway. nih.govresearchgate.net

To dissect these pathways, researchers use various endocytosis inhibitors. researchgate.net For instance, inhibitors such as EIPA (macropinocytosis inhibitor), chlorpromazine (B137089) (CPZ, clathrin-mediated endocytosis inhibitor), and cytochalasin D (CyD, macropinocytosis inhibitor) are used to treat cells before introducing the peptide conjugates. researchgate.net By observing whether an inhibitor blocks the uptake of the pyrene-modified peptide, the specific endocytic route can be identified. researchgate.net Evidence suggests that when the pyrene modification is located on a C-terminal lysine, endocytic pathways become particularly important for internalization, a process that is fundamental to the uptake of many CPP-cargo complexes. nih.govresearchgate.net

Interactive Table 2: Cellular Internalization of Pyrene-Modified Peptides

| Peptide Modification | Base Peptide | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Cf-Arg₈-Lys(PCA) | Octaarginine (Arg₈) | MDA-MB-231 | Nearly 3-fold better internalization than octaarginine. | nih.gov |

| PCA on N-terminus | Oligoarginines | Tumor cell lines | Enhanced internalization. | nih.govresearchgate.net |

| PCA on side chain | Oligoarginines | Tumor cell lines | Enhanced internalization; involves multiple endocytic pathways. | nih.govresearchgate.net |

Cellular Response to Photosensitization and Oxidative Stress

The use of photosensitizing agents in combination with light to induce cellular damage provides a powerful tool for investigating cellular responses to oxidative stress. This compound, as a fluorescent fatty acid analogue, can be incorporated into cellular membranes and, upon irradiation with ultraviolet (UV) light, can generate reactive oxygen species (ROS), leading to localized damage. This methodology has been particularly insightful in studying cellular vulnerabilities, especially in the context of certain genetic disorders.

Studies on Pyrene Fatty Acid-Mediated UV Damage in Cultured Fibroblasts

Research has utilized pyrene-containing fatty acids to probe the effects of UV-induced damage in cultured human skin fibroblasts. When cells are incubated with these fatty acids, the pyrene moiety is incorporated into cellular lipids. nih.gov Subsequent exposure to UV light excites the pyrene molecule, which can then transfer energy to molecular oxygen, generating singlet oxygen and other radical species. scispace.com These reactive species cause significant damage to lipids, proteins, and nucleic acids, ultimately leading to cell death. nih.govscispace.com

A key finding is that the level of cell killing is related to the amount of the pyrene fatty acid incorporated into the cells, which in turn is dependent on the metabolic activity of the specific cell type. nih.gov This allows for the selective targeting and elimination of cell populations based on their metabolic rate. nih.gov The sensitivity of cells to this photosensitized killing can be influenced by factors such as incubation temperature and the presence of other fatty acids or serum proteins. nih.gov

In studies involving fibroblasts, it has been observed that UV irradiation following incubation with pyrene fatty acids leads to eventual cell death, a phenomenon not seen in cells that were not treated with the photosensitizer. nih.gov This pyrene fatty acid-mediated UV damage has been instrumental in revealing differential sensitivities among various cell lines, providing a window into their intrinsic defense mechanisms against oxidative insults. scispace.com

Investigation of Hypersensitivity in Peroxisomal Disorders

A significant application of this photosensitization technique has been in the study of peroxisomal disorders, such as Zellweger syndrome (ZS) and rhizomelic chondrodysplasia punctata (RCDP). scispace.com Fibroblasts cultured from patients with these disorders exhibit a marked increase in sensitivity to UV damage mediated by pyrene fatty acids. scispace.com This hypersensitivity is linked to a deficiency in plasmalogens, a class of ether phospholipids whose synthesis is dependent on functional peroxisomes. scispace.com

The research demonstrated that the increased UV sensitivity in fibroblasts from patients with peroxisomal disorders could be specifically attributed to plasmalogen deficiency. scispace.com When these deficient cells had their plasmalogen levels restored by supplementing the culture medium with hexadecylglycerol, they regained normal UV resistance. scispace.com This finding underscores the critical role of plasmalogens in protecting cells from oxidative damage.

Further investigations using cell fusion techniques provided additional evidence for the underlying genetic basis of this hypersensitivity. Fusing Zellweger cells with X-linked adrenoleukodystrophy (X-ALD) cells, or fusing Zellweger cells from different complementation groups, resulted in an increase in UV resistance. scispace.com This highlights the genetic and biochemical heterogeneity of these disorders and the potential for complementation to restore normal cellular function.

The table below summarizes the differential UV sensitivity observed in various fibroblast cell lines after treatment with a pyrene fatty acid (16-(1'-pyrene)hexadecanoic acid) and subsequent UV irradiation.

| Cell Line Type | Condition | Relative Survival Rate (%) |

| Control Fibroblasts | Normal | Higher |

| Zellweger Syndrome (ZS) Fibroblasts | Peroxisomal Disorder | Lower |

| Rhizomelic Chondrodysplasia Punctata (RCDP) Fibroblasts | Peroxisomal Disorder | Lower |

| X-linked Adrenoleukodystrophy (X-ALD) Fibroblasts | Peroxisomal Disorder | Similar to Control |

| ZS Fibroblasts + Hexadecylglycerol | Plasmalogen Repletion | Increased (towards normal) |

This table is a representation of the findings described in the text, illustrating the comparative survival rates of different fibroblast cell lines under pyrene fatty acid-mediated UV stress. scispace.com

Chemosensor Development and Analytical Applications of 1 Pyrenehexanoic Acid Derivatives

Metal Ion Detection Strategies

The flexible derivatization of 1-pyrenehexanoic acid allows for the incorporation of specific binding sites for metal ions. This targeted design results in chemosensors that can selectively detect metal ions, such as the highly toxic mercury(II) ion (Hg²⁺), in various media. nih.govnih.gov

Mercury (Hg²⁺) Ion Sensing Mechanisms via Fluorescence Modulation

The detection of Hg²⁺ ions by this compound derivatives is primarily achieved through fluorescence modulation, where the binding of the metal ion alters the fluorescence signal of the pyrene (B120774) fluorophore. ekb.eg Several mechanisms underpin this process.

One common mechanism is Chelation-Enhanced Fluorescence (CHEF) . In the absence of Hg²⁺, the sensor molecule may have its fluorescence quenched due to internal rotational or vibrational processes. Upon chelation with Hg²⁺, the molecule becomes more rigid, restricting these non-radiative decay pathways and leading to a significant increase in fluorescence intensity. nih.gov

Another key mechanism is Photoinduced Electron Transfer (PET) . In a PET sensor, the pyrene fluorophore is linked to a receptor unit containing a heteroatom (like nitrogen or sulfur) with a lone pair of electrons. In the unbound state, an electron can be transferred from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to Hg²⁺, the lone pair of electrons are engaged in the coordination, which inhibits the PET process and restores the fluorescence of the pyrene unit. mdpi.comusm.myrsc.org

Excimer formation is also a powerful tool for Hg²⁺ sensing. Some sensors are designed with two pyrene units. In the presence of Hg²⁺, the ion can act as a template, bringing the two pyrene moieties into close proximity and inducing the formation of an excimer, which is observed as a new, red-shifted emission band. mdpi.com Conversely, if a probe's design relies on a pre-formed excimer, the interaction with Hg²⁺ can disrupt this conformation, leading to a decrease in excimer emission and an increase in monomer emission. nih.govmdpi.com

The formation of a stable complex between the pyrene-based sensor and the mercury ion is fundamental to the sensing process. nih.gov This interaction can also lead to static quenching, where a non-fluorescent ground-state complex is formed between the sensor and the quencher (Hg²⁺). nih.govrsc.org

Design of Fluorescence "Turn-On" and "Turn-Off" Chemosensors

Based on the aforementioned mechanisms, chemosensors derived from this compound can be designed to operate in two primary modes: "turn-on" or "turn-off". mdpi.com

"Turn-On" Chemosensors: These sensors are designed to be weakly fluorescent or non-fluorescent in their free state. Upon binding with the target analyte, such as Hg²⁺, a significant enhancement in fluorescence intensity is observed. nih.gov This "lighting-up" response is highly desirable as it minimizes the risk of false-positive signals. nih.gov Mechanisms like CHEF and the inhibition of PET are commonly employed to create turn-on sensors. mdpi.comnih.gov For instance, a pyrene-rhodamine B conjugate acts as a turn-on sensor for Hg²⁺ by inhibiting an initial Fluorescence Resonance Energy Transfer (FRET) process upon metal binding. mdpi.com Similarly, pyrene-based probes that form excimers upon complexation with Hg²⁺ also function as turn-on sensors, generating a new emission band at a longer wavelength. mdpi.com

"Turn-Off" Chemosensors: In this design, the sensor is initially highly fluorescent. The interaction with the analyte, like Hg²⁺ or other ions such as Cu²⁺ and Fe²⁺, leads to a decrease or complete quenching of the fluorescence signal. mdpi.commdpi.com This quenching can occur through various processes, including the enhancement of PET, energy transfer to the analyte, or the formation of a non-emissive complex. mdpi.comekb.eg For example, pyrene derivatives featuring triazole units have been shown to exhibit fluorescence quenching in the presence of Hg²⁺ because the metal ion binding inhibits the formation of pyrene excimers. mdpi.com While effective, "turn-off" sensors can sometimes be susceptible to false positives from other quenching species in the sample.

The reversibility of these sensors is an important feature for practical applications. The fluorescence of a sensor-Hg²⁺ complex can often be turned "off" again by adding a strong chelating agent like iodide (I⁻) or EDTA, which sequesters the mercury ion and releases the free sensor. mdpi.comnih.gov This creates a reversible "off-on-off" or "on-off-on" system. nih.gov

| Sensor Derivative Type | Analyte | Response Type | Detection Limit (LOD) | Reference |

| Pyrene-based CS | Hg²⁺ | Turn-On | 36 nM | nih.gov |

| Pyrene-amino acid conjugate (1) | Hg²⁺ | Turn-On (Excimer) | 57.2 nM | mdpi.com |

| Azadiene–pyrene probe (7) | Hg²⁺ | Turn-On (Excimer) | 0.2 µM | mdpi.com |

| Pyrene-rhodamine B probe (24) | Hg²⁺ | Turn-On (FRET inhibition) | 0.43 µM | mdpi.com |

| Pyrene-triazole probes (31-33) | Hg²⁺ | Turn-Off (Excimer inhibition) | 1.74 - 3.83 µM | mdpi.com |

| Pyrene-Schiff base probe (35) | Hg²⁺ | Turn-Off | 0.35 nM | mdpi.com |

| Pyrene-based PMDP | Cu²⁺ | Turn-Off | 0.42 µM | mdpi.com |

| Pyrene-based PMDP | Fe²⁺ | Turn-Off | 0.51 µM | mdpi.com |

Detection of Explosives and Related Analytes

The electron-rich nature of the pyrene ring makes its derivatives excellent candidates for detecting electron-deficient nitro-containing compounds, which are common components of commercial and military explosives. nih.govchimicatechnoacta.ru

Sensing of Nitro-Containing Compounds

The primary mechanism for detecting nitroaromatic explosives with pyrene-based sensors is fluorescence quenching. mdpi.com When the excited pyrene fluorophore comes into contact with an electron-deficient nitro compound, such as 2,4,6-trinitrotoluene (B92697) (TNT) or dinitrotoluene (DNT), an electron transfer can occur from the excited state of the pyrene derivative to the nitroaromatic compound. nih.gov This process provides a non-radiative pathway for the excited state to return to the ground state, resulting in a quenching of the fluorescence emission, a classic "turn-off" response. chimicatechnoacta.ru

The efficiency of this quenching is often amplified in systems that utilize pyrene's excimer emission. The interaction with the nitro-analyte can disrupt the π-π stacking required for excimer formation, leading to a significant decrease in the excimer's characteristically long-wavelength emission. nih.govmdpi.com This quenching mechanism has been successfully applied in various sensor designs, including amphiphilic pyrene derivatives and bispyrenylalkanes, for the sensitive detection of nitro explosives in aqueous media. nih.govchimicatechnoacta.ru

Selective Detection of Picric Acid

Among various nitro-containing explosives, picric acid (2,4,6-trinitrophenol) has been a particular focus for selective detection. nih.gov While general fluorescence quenching works for many nitroaromatics, achieving selectivity for picric acid often involves more specific intermolecular interactions. nih.govpuchd.ac.in

Researchers have developed pyrene-based probes that incorporate additional functional groups capable of forming specific hydrogen bonds with the hydroxyl group of picric acid. nih.gov This combination of π-π stacking between the electron-rich pyrene and the electron-deficient picric acid, along with specific hydrogen-bonding interactions, leads to highly selective and sensitive detection. nih.gov The formation of this ground-state complex is a key factor responsible for the efficient fluorescence quenching observed. researchgate.net

These interactions have enabled the development of chemosensors with remarkably low detection limits for picric acid. For example, a pyrene-tethered imidazo[1,5-a]pyridine-based probe (TL18) demonstrated a detection limit as low as 63 nM. nih.gov Other pyrene-imidazole and pyrene-sugar based sensors have also shown high selectivity and sensitivity for picric acid in aqueous environments. puchd.ac.inresearchgate.net

| Sensor Derivative Type | Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) | Reference |

| Pyrene-imidazo[1,5-a]pyridine (TL18) | Picric Acid | 63 nM | Not Specified | nih.gov |

| Imidazole-pyrene based sensor (1) | Picric Acid | 8.14 x 10⁻⁷ M | Not Specified | puchd.ac.in |

| Triazole-linked pyrene sugar analogue (1) | Picric Acid | 6.68 x 10⁻⁷ M | 4.96 × 10⁵ M⁻¹ | researchgate.net |

| Bispyrenylalkane chemosensor (1) | TNT | 143 µg/L (0.63 µM) | Not Specified | chimicatechnoacta.ru |

Photophysical Principles in Chemosensor Functionality

The function of chemosensors based on this compound derivatives is governed by a set of fundamental photophysical principles that translate a molecular recognition event into a measurable optical signal. mdpi.com

Photoinduced Electron Transfer (PET): This is a primary mechanism for designing "switchable" sensors. usm.mymdpi.com It involves electron transfer between the pyrene fluorophore and a receptor unit. If the analyte binding to the receptor inhibits this electron transfer, fluorescence is "turned on." Conversely, if the interaction facilitates electron transfer (e.g., from the pyrene to an electron-deficient analyte like a nitro explosive), fluorescence is "turned off." mdpi.comrsc.org

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer from an excited donor fluorophore to a suitable acceptor molecule. In sensor design, the binding of an analyte can either bring the donor and acceptor closer, initiating FRET and quenching the donor's fluorescence, or separate them, inhibiting FRET and enhancing the donor's fluorescence. mdpi.com

Excimer and Monomer Emission: Pyrene is well-known for its ability to form excimers (excited dimers) in solution. nih.gov An excimer has a distinct, red-shifted emission compared to the pyrene monomer. Sensor design can leverage this by having an analyte either induce the formation of an excimer (a ratiometric "turn-on" response with a new emission band) or disrupt a pre-existing excimer, causing a switch from excimer to monomer emission. nih.govmdpi.com This ratiometric sensing, which relies on the ratio of two emission intensities, is often more robust than simple intensity-based measurements.

Chelation-Enhanced Fluorescence (CHEF): This principle applies to sensors where the fluorophore's emission is partially quenched by internal rotations or vibrations in its flexible structure. nih.gov When the sensor binds to a metal ion, a rigid chelate ring is formed, restricting these non-radiative decay pathways and causing a significant enhancement in the fluorescence quantum yield. mdpi.comnih.gov

Internal Charge Transfer (ICT): In some fluorophores, excitation leads to a transfer of electron density from a donor part of the molecule to an acceptor part. The energy of this ICT state, and thus the emission wavelength, is often sensitive to the polarity of the environment and to interactions with analytes. Analyte binding can modulate the efficiency of the ICT process, leading to changes in fluorescence intensity or wavelength. ekb.egrsc.org

These principles are not mutually exclusive, and the functionality of a single chemosensor can be the result of a combination of these effects, allowing for the sophisticated design of highly sensitive and selective analytical tools.

Mechanisms of Fluorescence Quenching and Enhancement

The utility of this compound derivatives in chemosensor development is largely predicated on their ability to signal the presence of an analyte through changes in their fluorescence properties. These changes manifest as either a decrease (quenching) or increase (enhancement) in fluorescence intensity. The underlying mechanisms are diverse and can be tailored through the specific molecular design of the sensor.

Fluorescence Quenching involves a decrease in the quantum yield of fluorescence from the pyrene moiety due to a variety of de-excitation processes. When a quencher molecule interacts with the fluorophore in its excited state, it can promote non-radiative decay pathways, diminishing the emission of light. uzh.ch This can occur through several mechanisms:

Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex on the ground state. Upon excitation, this complex immediately returns to the ground state without emitting a photon. This type of quenching is characterized by a decrease in fluorescence intensity without a change in the fluorescence lifetime of the uncomplexed fluorophore. nih.govresearchgate.net

Dynamic (Collisional) Quenching: In this process, the quencher collides with the fluorophore after it has been excited. This interaction deactivates the excited state. Dynamic quenching affects both the fluorescence intensity and the excited-state lifetime. researchgate.net

Chelation-Enhanced Quenching (CHEQ): In some sensor designs, the binding of a metal ion can lead to fluorescence quenching. This is particularly common with paramagnetic metal ions like Cu²⁺, Fe³⁺, or Ni²⁺, which can promote non-radiative processes such as intersystem crossing. scispace.combohrium.com The chelation event brings the metal ion into close proximity with the pyrene fluorophore, facilitating this quenching.

Ligand-to-Metal Charge Transfer (LMCT): Upon binding of a metal ion, an electron may be transferred from the pyrene derivative (the ligand) to the metal center, resulting in a non-emissive state and thus, fluorescence quenching. nih.govresearchgate.net

Fluorescence Enhancement is often a more desirable outcome for a sensor, as a "turn-on" signal is less susceptible to false positives arising from background quenching effects. bohrium.com The primary mechanisms for fluorescence enhancement in this compound derivatives are:

Chelation-Enhanced Fluorescence (CHEF): This is a widely employed mechanism where the binding of an analyte, typically a metal ion, to a receptor site on the sensor molecule enhances the fluorescence emission. scispace.com In many designs, the receptor is linked to the pyrene fluorophore and has a quenching effect in its free state, often through Photoinduced Electron Transfer (PET). The binding of the analyte to the receptor inhibits this quenching process, restoring or "turning on" the fluorescence of the pyrene core. scispace.commdpi.com

Aggregation-Induced Emission (AIE): While pyrene itself can suffer from aggregation-caused quenching (ACQ) where parallel stacking of the aromatic rings in aggregates leads to non-radiative decay, derivatives can be designed to exhibit the opposite effect. nih.gov In AIE-active molecules, the restriction of intramolecular rotations upon aggregation or binding blocks non-radiative decay pathways, opening up a radiative channel and leading to significant fluorescence enhancement. scispace.com

The choice between a quenching or enhancement mechanism depends on the specific analyte and the design of the chemosensor. For instance, sensors for nitroaromatic explosives often rely on fluorescence quenching due to electron transfer from the excited pyrene to the electron-deficient analyte. mdpi.com Conversely, many sensors for metal ions are designed to produce a "turn-on" response via the CHEF mechanism. mdpi.comscispace.com

Role of Excimer Emission Characteristics in Sensing

A distinctive photophysical property of pyrene and its derivatives, including those of this compound, is the ability to form "excimers" (excited-state dimers). An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule in close proximity (typically < 1 nm). nih.gov This process results in a new, broad, and structureless emission band that is significantly red-shifted (typically appearing between 420-600 nm) compared to the structured monomer emission (around 370-400 nm). nih.govnih.gov This dual emission capability is a powerful tool in chemosensor design, enabling ratiometric sensing.

Ratiometric detection involves monitoring the ratio of fluorescence intensities at two different wavelengths (e.g., excimer vs. monomer). This approach provides a built-in self-calibration, making the measurement more robust and less susceptible to fluctuations in probe concentration, excitation intensity, or environmental factors. nih.gov

The role of excimer emission in sensing can be categorized as follows:

Analyte-Induced Excimer Formation ("Turn-On"): In some sensor designs, two pyrene units are held apart in the free state, exhibiting only monomer emission. Upon binding to a specific analyte, a conformational change occurs, bringing the pyrene moieties close enough to form an excimer. This results in a decrease in monomer emission and a simultaneous increase in excimer emission, providing a clear ratiometric signal. mdpi.comnycu.edu.tw For example, the binding of certain metal ions can act as a template, organizing two sensor molecules into a complex that facilitates intermolecular excimer formation. mdpi.comnycu.edu.tw

Analyte-Induced Excimer Disruption ("Turn-Off"): Conversely, a sensor can be designed where two pyrene units are pre-organized to favor intramolecular excimer emission in the resting state. The interaction with an analyte can disrupt this conformation, pulling the pyrene units apart. This leads to a quenching of the excimer emission and an enhancement of the monomer emission. mdpi.com This mechanism has been used for the detection of metal ions where the chelation event forces a conformational change that separates the pyrene groups. nih.govmdpi.com

The formation or disruption of the excimer is highly sensitive to the local environment and the specific binding event, allowing for the development of highly selective sensors. nih.govrsc.org The intensity of the excimer emission can also be tuned; for instance, by increasing the number of pyrene monomers on a probe, the probability of excimer formation increases, leading to a stronger signal. nih.gov

Table 1: Research Findings on Excimer-Based Sensing with Pyrene Derivatives

| Probe Type/Analyte | Sensing Mechanism | Monomer Emission (λem, nm) | Excimer Emission (λem, nm) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Pyrene-amino acid conjugate / Hg²⁺ | Excimer formation enhancement | 383 | 480 | 57.2 nM | mdpi.com |

| Pyrene-glucose conjugate / Hg²⁺ | Ratiometric (excimer enhancement) | 398 | 500 | 45 ± 5 nM | mdpi.com |

| Azadiene-pyrene probe / Hg²⁺ | "Turn-On" excimer formation | - | 462 | 0.2 µM | mdpi.com |

| Calix scispace.comarene-pyrene / Hg²⁺ | Excimer disruption / FRET | - | 470 | 8.11 nM | mdpi.comrsc.org |

| Pyrene derivative / Cu²⁺ | Excimer quenching (LMCT) | - | 498 | - | nih.gov |

| Pyrene-based chemosensor / Fe³⁺ | Fe³⁺-induced excimer formation | - | 507 | - | nycu.edu.tw |

Photoinduced Electron Transfer (PET) Mechanisms in Analyte Binding

Photoinduced Electron Transfer (PET) is a fundamental quenching mechanism that is intelligently exploited in the design of "turn-on" fluorescent chemosensors based on this compound derivatives. researchgate.netrsc.org A typical PET sensor consists of three key components: a fluorophore (the pyrene unit), a receptor (the analyte binding site), and a spacer that electronically separates the fluorophore and receptor. scispace.comrsc.org

The general mechanism operates as follows:

"Off" State (Quenched): In the absence of the target analyte, the receptor possesses a non-bonding electron pair (e.g., on a nitrogen or oxygen atom) with a suitable energy level. nycu.edu.twrsc.org Upon photoexcitation of the pyrene fluorophore, an electron from the Highest Occupied Molecular Orbital (HOMO) of the receptor is transferred to the now partially vacant HOMO of the excited pyrene. This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. scispace.comresearchgate.net For this to occur, the HOMO of the electron donor (the receptor) must be higher in energy than the HOMO of the fluorophore. scispace.com

"On" State (Fluorescent): When the target analyte binds to the receptor, the lone pair of electrons on the receptor becomes engaged in the new bond (e.g., a coordinate bond with a metal ion). nycu.edu.tw This binding lowers the energy of the receptor's HOMO. As a result, the energy level of the receptor's HOMO is no longer sufficiently high to allow for electron transfer to the excited pyrene fluorophore. The PET process is inhibited, which blocks the non-radiative de-excitation pathway. Consequently, the excited pyrene returns to the ground state via the radiative pathway, leading to a significant enhancement in fluorescence intensity—a "turn-on" response. scispace.comnycu.edu.tw This specific application of PET inhibition by analyte binding is often referred to as a Chelation-Enhanced Fluorescence (CHEF) mechanism. scispace.com

This PET-based sensing strategy is highly versatile and has been successfully applied to the detection of various analytes, including metal cations (like Fe³⁺, Cu²⁺, Zn²⁺) and protons (for pH sensing). nih.govmdpi.comscispace.comnycu.edu.twnycu.edu.tw The selectivity of the sensor is determined by the specific binding affinity of the receptor unit for the target analyte. By modifying the receptor, sensors can be tailored for different targets. For example, aza-crown ethers or nitrogen-containing heterocyclic moieties are commonly used as receptors for metal ions in pyrene-based PET sensors. scispace.comnycu.edu.tw

The efficiency of the PET quenching and the subsequent fluorescence enhancement upon analyte binding are critical for sensor performance, influencing factors like sensitivity and the limit of detection. nih.govscispace.com

Supramolecular Chemistry and Nanomaterial Integration with 1 Pyrenehexanoic Acid

Enzyme Immobilization on Carbon Nanomaterials

The immobilization of enzymes on carbon nanomaterials is a critical step in the fabrication of robust and efficient biocatalytic systems. 1-Pyrenehexanoic acid plays a key role in this process, facilitating the stable adsorption of enzymes onto materials like carbon nanotubes (CNTs) and carbon microfibers (CMFs).

Utilization of π-Stacking Interactions for Enzyme Adsorption on Carbon Nanotubes (CNTs) and Carbon Microfibers (CMFs)

This compound serves as an effective linker for the non-covalent immobilization of enzymes onto carbon nanomaterials. The pyrene (B120774) moiety of the molecule adsorbs onto the surface of CNTs and CMFs through strong π-π stacking interactions. scispace.commdpi.com This creates a modified surface with outwardly-oriented carboxylic acid groups. These groups then provide anchoring points for the physical adsorption of enzymes, such as laccase. scispace.com This method leverages the high surface area and conductivity of carbon nanomaterials while providing a stable and biocompatible environment for the enzyme. scispace.commagtech.com.cn The use of pyrene derivatives for enzyme immobilization on CNTs has been shown to facilitate high-density protein loading, which is crucial for achieving high catalytic currents in biocatalytic applications. nih.gov

Comparison with Covalent Enzyme Binding Approaches (e.g., Amide and Imino Bonds)

Enzyme immobilization can also be achieved through covalent bonding, such as the formation of amide or imino bonds. scispace.com In a comparative study, laccase was immobilized on aminophenyl-modified CNTs via amide and imino bonds and contrasted with physical adsorption on this compound-modified CNTs. scispace.comnih.gov

While covalent methods can create a strong and stable linkage, they may result in random enzyme orientation, potentially hindering the accessibility of the enzyme's active site. scispace.com For instance, covalent binding through glutamic and aspartic acid residues might lead to a longer electron tunneling distance, which is not ideal for direct electron transfer. scispace.com In contrast, the non-covalent approach using this compound, while also potentially leading to random orientation, offers a milder immobilization condition that can better preserve the enzyme's native structure and activity. scispace.com One study demonstrated that an imino bond-based immobilization method yielded particularly efficient direct electron transfer with high catalytic currents. nih.gov

| Immobilization Method | Linkage Type | Key Feature | Impact on Electron Transfer |

| This compound | Non-covalent (π-stacking and physical adsorption) | Mild immobilization, preserves enzyme structure. scispace.com | Can facilitate direct electron transfer. scispace.com |

| Amide Bond | Covalent | Strong, stable linkage. scispace.com | May result in longer electron tunneling distances. scispace.com |

| Imino Bond | Covalent | Strong, stable linkage. scispace.comnih.gov | Demonstrated highly efficient direct electron transfer. nih.gov |

Enhancement of Direct Electron Transfer in Biocatalytic Systems

Direct electron transfer (DET) between the enzyme's active site and the electrode surface is a highly desirable feature in biocatalytic systems as it eliminates the need for electron mediators, simplifying the system and improving efficiency. scispace.comnih.gov The use of this compound to modify carbon nanomaterials can significantly enhance DET. By creating a hydrophilic surface with its carboxyl groups, this compound improves the stability of the adsorbed laccase, which can favor the correct orientation of the enzyme's T1 copper site for efficient electron transfer. scispace.com This improved electronic communication between the enzyme and the electrode is crucial for the development of high-performance biosensors and biofuel cells. scispace.comnih.gov The three-dimensional hierarchical structure of CNTs grown on CMFs further enhances the electroactive surface area, leading to a significant increase in catalytic currents compared to non-nanostructured electrodes. scispace.com

Applications in Bioelectrocatalysis and Biosensor Fabrication

The unique properties of this compound-modified nanomaterials have led to their successful application in the development of laccase-based biosensors and enzymatic biofuel cells.

Design and Performance of Laccase Biosensors

Laccase-based biosensors are valuable tools for the detection of phenolic compounds. csic.esnih.gov The immobilization of laccase onto this compound-modified hierarchical carbon microfiber/carbon nanotube composite electrodes is a key strategy in the design of these biosensors. csic.es These biosensors exhibit clear electrocatalytic activity, allowing for the amperometric determination of substrates like hydroquinone. csic.es The performance of these biosensors, including their sensitivity, detection limit, and linear response range, is highly dependent on the enzyme immobilization strategy. csic.es The use of this compound contributes to a stable and efficient bioanalytical platform. csic.es